Ethyl(2-methoxyethyl)amine hydrochloride Ethyl(2-methoxyethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 850335-59-0
VCID: VC2957983
InChI: InChI=1S/C5H13NO.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H
SMILES: CCNCCOC.Cl
Molecular Formula: C5H14ClNO
Molecular Weight: 139.62 g/mol

Ethyl(2-methoxyethyl)amine hydrochloride

CAS No.: 850335-59-0

Cat. No.: VC2957983

Molecular Formula: C5H14ClNO

Molecular Weight: 139.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl(2-methoxyethyl)amine hydrochloride - 850335-59-0

Specification

CAS No. 850335-59-0
Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
IUPAC Name N-ethyl-2-methoxyethanamine;hydrochloride
Standard InChI InChI=1S/C5H13NO.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H
Standard InChI Key UUCSUFIUOHCVFK-UHFFFAOYSA-N
SMILES CCNCCOC.Cl
Canonical SMILES CCNCCOC.Cl

Introduction

Chemical Identity and Structure

Ethyl(2-methoxyethyl)amine hydrochloride is identified by CAS Registry Number 850335-59-0. It is a hydrochloride salt derived from the corresponding free amine. The compound belongs to the class of aminoethers, characterized by both amine and ether functional groups in its structure.

Basic Identification Information

ParameterInformation
CAS Number850335-59-0
Molecular FormulaC₅H₁₄ClNO
Molecular Weight139.62 g/mol
SMILES CodeCOCCNCC.[H]Cl
MDL NumberMFCD27964243

The compound consists of a secondary amine with an ethyl group and a 2-methoxyethyl group attached to the nitrogen atom, followed by protonation with hydrochloric acid to form the hydrochloride salt. The 2-methoxyethyl segment contains an ether linkage, which contributes to the compound's distinctive chemical properties and reactivity.

Physical and Chemical Properties

Ethyl(2-methoxyethyl)amine hydrochloride typically exists as a crystalline solid at room temperature. The physical properties of this compound are influenced by its ionic nature as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free amine form.

Physical Properties

PropertyValue/Description
Physical StateCrystalline solid
ColorWhite to off-white
SolubilityHighly soluble in water and polar organic solvents
Melting PointNot specifically reported in literature
pKaEstimated around 9-10 based on similar amine compounds

Chemical Reactivity

The compound contains several reactive sites that determine its chemical behavior:

  • The protonated amine group (as the hydrochloride salt) can participate in acid-base reactions

  • The ether oxygen provides a site for coordination with Lewis acids and hydrogen bond acceptance

  • The alkyl chains (ethyl and methoxyethyl) can undergo various substitution reactions

These structural features enable Ethyl(2-methoxyethyl)amine hydrochloride to participate in numerous chemical transformations, making it valuable as a building block in organic synthesis.

Synthesis Methods

Several synthetic approaches exist for preparing Ethyl(2-methoxyethyl)amine hydrochloride, with varying levels of efficiency and scalability.

Patent Method Using Benzyl Imine Intermediates

A notable synthesis method described in a Chinese patent (CN103936599A) outlines a process for preparing 2-methoxyethylamine derivatives, which could be adapted for synthesizing Ethyl(2-methoxyethyl)amine hydrochloride .

The process involves:

  • Formation of a benzyl imine intermediate by reaction of thanomin with phenyl aldehyde via azeotropic dehydration

  • Alkylation of the intermediate under alkaline conditions

  • Deprotection and subsequent treatment with hydrochloric acid to form the hydrochloride salt

This method offers advantages including high yield (56-84%), high purity (>99.7%), and reduced environmental impact compared to traditional high-pressure processes .

Alternative Synthetic Routes

Alternative synthetic pathways may include:

  • Direct alkylation of 2-methoxyethylamine with ethyl halides (such as ethyl chloride or ethyl bromide) in the presence of a base, followed by treatment with HCl

  • Reductive amination of acetaldehyde with 2-methoxyethylamine, followed by hydrochloride salt formation

  • Nucleophilic substitution reactions using appropriate precursors containing the ethyl and 2-methoxyethyl groups

Biological Activity

Antimicrobial Properties

Research indicates that Ethyl(2-methoxyethyl)amine hydrochloride and its derivatives demonstrate notable antimicrobial activity. Compounds derived from 2-methoxyethylamine have shown selective activity against various pathogens.

Antimicrobial Spectrum

The compound has demonstrated effectiveness against several microbial targets:

Microbial TypeActivity LevelNotes
Bacteria (Gram-positive)Moderate to significantParticularly against Staphylococcus species
Bacteria (Gram-negative)VariableLess effective than against Gram-positive organisms
MycobacteriaSignificantPotential antitubercular applications
FungiLimited dataFurther research needed

Structure-Activity Relationship

The antimicrobial efficacy of Ethyl(2-methoxyethyl)amine hydrochloride appears to be influenced by:

  • The presence of the 2-methoxyethyl group, which may enhance membrane penetration

  • The ethyl substituent, which contributes to optimal lipophilicity

  • The protonated amine form (as the hydrochloride salt), which may facilitate interaction with negatively charged bacterial cell components

Mechanism of Action

While the precise antimicrobial mechanism remains under investigation, several pathways have been proposed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways within microbial cells.

  • Membrane Disruption: The amphiphilic nature of the molecule could enable disruption of microbial cell membranes, leading to leakage of cellular contents.

  • Receptor Binding: It may interact with specific receptors, influencing signaling pathways related to microbial cell function.

Research Applications

Ethyl(2-methoxyethyl)amine hydrochloride serves various research purposes across scientific disciplines due to its unique chemical properties and biological activities.

Chemical Research

In the field of chemistry, this compound functions as:

  • A versatile building block for organic synthesis

  • A reactant in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides

  • A precursor for amide synthesis through reaction with carboxylic acids

  • A model compound for studying amine reactivity and coordination chemistry

Medicinal Chemistry

In medicinal chemistry and drug development, the compound has shown potential through:

  • Antitubercular Research: Derivatives show selective activity against tuberculosis pathogens without cytotoxicity against non-cancerous human cell lines.

  • Anti-inflammatory Studies: Related compounds have demonstrated potential in reducing cytokine production in vitro.

  • Structure-Activity Relationship Studies: As a scaffold for developing more potent bioactive compounds with modified pharmacokinetic properties.

Materials Science

Applications in materials science include:

  • Modification of polymer properties through incorporation of the amine functionality

  • Development of specialty chemicals with specific reactivity profiles

  • Potential use in creating functionalized surfaces with antimicrobial properties

Comparison with Similar Compounds

Understanding how Ethyl(2-methoxyethyl)amine hydrochloride compares to structurally related compounds provides valuable context for its unique properties and applications.

Comparison Table with Similar Amines

CompoundCAS NumberMolecular FormulaKey DifferencesComparative Features
Ethyl(2-methoxyethyl)amine hydrochloride850335-59-0C₅H₁₄ClNOReference compoundBalanced lipophilicity and hydrophilicity
2-Methoxyethylamine109-85-3C₃H₉NOLacks ethyl groupMore hydrophilic, higher water solubility
(2-Methoxyethyl)(methyl)amine hydrochloride110802-06-7C₄H₁₂ClNOContains methyl instead of ethylSlightly lower molecular weight
2-(4-Chlorophenoxy)ethylamine hydrochloride420104-73-0C₁₁H₁₇Cl₂NO₂Contains aromatic ringGreater lipophilicity, different biological profile

Structure-Property Relationships

The substitution pattern of Ethyl(2-methoxyethyl)amine hydrochloride significantly impacts its properties:

  • The ethyl group contributes to lipophilicity and influences membrane permeability

  • The 2-methoxyethyl group provides water solubility while maintaining lipid compatibility

  • The hydrochloride salt form enhances aqueous solubility and stability compared to the free base

These structural features collectively determine the compound's behavior in biological systems and chemical reactions, distinguishing it from closely related analogs.

Future Research Directions

Several promising areas warrant further investigation regarding Ethyl(2-methoxyethyl)amine hydrochloride:

Antimicrobial Development

The demonstrated antimicrobial properties suggest potential for development as:

  • Novel antibacterial agents, particularly against resistant strains

  • Antitubercular compounds with improved selectivity profiles

  • Components of antimicrobial surfaces or materials

Medicinal Chemistry Applications

Exploration of:

  • Structure modifications to enhance potency and selectivity against specific pathogens

  • Development of prodrugs utilizing the reactivity of the amine functionality

  • Investigation of potential applications beyond antimicrobial activity, such as enzyme inhibition in other therapeutic contexts

Synthetic Methodology

Improvements in synthesis to:

  • Develop more environmentally friendly production methods

  • Establish efficient large-scale manufacturing processes

  • Create diverse derivatives with enhanced properties

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